1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene is a halogenated aromatic compound with the molecular formula C₁₀BrF₇. This compound is characterized by the presence of a bromine atom and seven fluorine atoms attached to a naphthalene ring. The unique arrangement of these substituents imparts distinct chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of heptafluoronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in optimizing the reaction parameters, reducing the production cost, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common due to the stability of the fluorinated naphthalene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Coupling: Palladium catalysts and bases such as potassium carbonate are typical in coupling reactions.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted naphthalenes, while coupling reactions produce biaryl compounds.
Scientific Research Applications
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene finds applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including agrochemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene exerts its effects is primarily through its reactivity as a halogenated aromatic compound. The presence of multiple fluorine atoms increases the electron-withdrawing nature of the molecule, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 1-Bromo-2,3,4,5,6,7-hexafluoronaphthalene
- 1-Bromo-2,3,4,5,6,7,8,9-octafluoronaphthalene
- 2-Bromo-1,3,4,5,6,7,8-heptafluoronaphthalene
Comparison: Compared to its analogs, 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the specific positioning and number of fluorine atoms, which significantly influence its chemical reactivity and physical properties. For instance, the presence of seven fluorine atoms provides a balance between reactivity and stability, making it more versatile in synthetic applications compared to the hexafluoro or octafluoro derivatives.
Properties
Molecular Formula |
C10BrF7 |
---|---|
Molecular Weight |
333.00 g/mol |
IUPAC Name |
1-bromo-2,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C10BrF7/c11-3-1-2(5(13)8(16)7(3)15)6(14)10(18)9(17)4(1)12 |
InChI Key |
KKAQUAVWHSDTHU-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.